Cyfluthrin diastereoisomer III
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Overview
Description
(1S)-trans-(alphaR)-cyfluthrin is a cyclopropanecarboxylate ester. It is an enantiomer of a (1R)-trans-(alphaS)-cyfluthrin.
Scientific Research Applications
Stability and Biological Activity
Cyfluthrin diastereoisomer III has been studied for its stability and biological activity, particularly in pest control applications. A study by Leicht, Fuchs, and Londershausen (1996) used a GC-MS method to separate cyfluthrin diastereoisomers and found that isomerisation occurs in methanol, impacting its biological efficacy. They also investigated the biological activities of various cyfluthrin isomers, including diastereoisomer III, against several strains of lepidopteran larvae. They discovered that while diastereoisomer III is generally 'inactive,' it acted synergistically with active isomers against certain pest strains, indicating its role in enhancing the overall effectiveness of cyfluthrin-based pesticides (Leicht, Fuchs, & Londershausen, 1996).
Biodegradation and Environmental Impact
The environmental impact of cyfluthrin, including its diastereoisomers, has been a subject of research. Hu Gui-pin (2013) explored the biodegradation of cyfluthrin by isolating a strain of Bacillus megaterium from contaminated agricultural soil. This strain demonstrated a significant capability to degrade cyfluthrin and other pyrethroids, suggesting potential applications in bioremediation to reduce the environmental impact of these pesticides (Hu Gui-pin, 2013).
Effects on Signal Transduction and Cytotoxicity
Research has also examined the effects of cyfluthrin on cellular processes. One study investigated its impact on Ca2+ signal transduction and cytotoxicity in human osteosarcoma cells. The study found that cyfluthrin induced Ca2+ influx, affecting cell viability and suggesting a mechanism of toxicity that could have implications for human health (Lu et al., 2020).
properties
CAS RN |
86560-94-3 |
---|---|
Product Name |
Cyfluthrin diastereoisomer III |
Molecular Formula |
C22H18Cl2FNO3 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
[(R)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15-,18+,20+/m1/s1 |
InChI Key |
QQODLKZGRKWIFG-ZAAXVRCTSA-N |
Isomeric SMILES |
CC1([C@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Other CAS RN |
86560-95-4 |
synonyms |
eta-cyfluthrin cyano(4-fluoro-3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylate cyfluthrin OMS 2012 OMS-2012 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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